Mechanism of Action: Reversible vs. Irreversible LSD1 Inhibition
CBB1007 is a reversible, substrate-competitive inhibitor of LSD1 , contrasting with clinical-stage candidates like ORY-1001 (iadademstat) and GSK2879552, which are irreversible inhibitors that form covalent adducts with the FAD cofactor [1]. This fundamental mechanistic difference influences target engagement kinetics and potential for sustained target modulation. CBB1007 does not exhibit the time-dependent, mechanism-based inhibition characteristic of tranylcypromine-derived compounds.
| Evidence Dimension | Inhibition mechanism |
|---|---|
| Target Compound Data | Reversible, substrate-competitive |
| Comparator Or Baseline | ORY-1001 and GSK2879552 |
| Quantified Difference | Reversible vs. irreversible |
| Conditions | Biochemical characterization studies |
Why This Matters
Reversible inhibition allows for precise temporal control of LSD1 activity in experiments, which is critical for studying dynamic epigenetic processes and may avoid potential long-term toxicity associated with irreversible target modification.
- [1] Zhang C, et al. Recent advances of LSD1/KDM1A inhibitors for disease therapy. Bioorg Chem. 2023;134:106443. View Source
